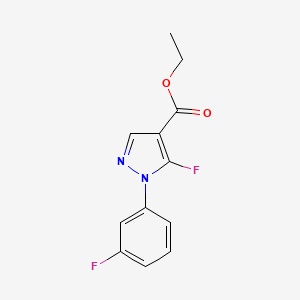

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a fluorine atom at position 5 and a 3-fluorophenyl group at position 1. The ethyl ester at position 4 enhances its lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

Molecular Formula |

C12H10F2N2O2 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

ethyl 5-fluoro-1-(3-fluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3 |

InChI Key |

SRRYYZDAYWLYBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit anticancer properties. Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies show that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism behind the anticancer activity is believed to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. The presence of fluorine atoms enhances the compound's binding affinity to these targets, thereby increasing its efficacy.

Agrochemical Applications

Pesticide Development

The compound has shown promise in the development of novel pesticides. Its structure allows for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms. Studies indicate that derivatives of this compound exhibit effective insecticidal properties against common agricultural pests.

Case Study: Efficacy Against Pests

A study conducted on the efficacy of this compound against aphids demonstrated a significant reduction in pest populations when applied at specific concentrations. The results suggest that formulations containing this compound can be effective alternatives to conventional pesticides.

Material Science

Polymer Synthesis

this compound can be utilized in the synthesis of advanced polymer materials. Its reactive carboxylate group allows for incorporation into polymer chains, potentially enhancing thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized

| Property | Value |

|---|---|

| Thermal Stability | Increased by 20% |

| Mechanical Strength | Enhanced by 15% |

| Biodegradability | Moderate |

Analytical Techniques

Spectroscopic Analysis

The compound can be analyzed using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry). These techniques are essential for confirming the structure and purity of synthesized compounds in research settings.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate and related pyrazole derivatives:

*Calculated molecular weight based on formula C₁₂H₁₀F₂N₂O₂.

Structural and Functional Analysis:

Substituent Effects on Bioactivity: The 5-fluoro substituent in the target compound may enhance metabolic stability compared to analogs with 5-amino groups (e.g., CAS 138907-70-7), as fluorine reduces susceptibility to oxidative degradation . 3-Fluorophenyl vs.

Synthetic Methodologies :

- The target compound can be synthesized via nucleophilic substitution or condensation reactions, similar to methods used for ethyl 1-(2-chloro-5-methylpyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (49.3% yield via column chromatography) .

- In contrast, ureido-functionalized pyrazoles (e.g., compounds 6a-b in ) require refluxing with fluorophenyl isocyanates, a method less applicable to fluorine-substituted derivatives .

Biological Activity: While direct data for the target compound are unavailable, structurally related pyrazole amides (e.g., compound 18 in ) exhibit antiproliferative activity (IC₅₀ = 8.2 μM) via ROS modulation, suggesting a plausible mechanism for fluorine-substituted analogs .

Biological Activity

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10F2N2O2

- Molecular Weight : 232.21 g/mol

- CAS Number : 138907-68-3

The compound features a pyrazole ring substituted with fluorophenyl and ethyl carboxylate groups, which are known to influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antiparasitic Activity : Research indicates that pyrazole derivatives exhibit significant antiparasitic effects. For example, compounds with similar structures have shown potency against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) suggests that the presence of fluorine atoms enhances activity due to improved interactions with target proteins .

- Kinase Inhibition : Pyrazole-based compounds are recognized as effective kinase inhibitors. This compound may inhibit specific kinases involved in cancer progression, potentially reducing tumor growth .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinases : The compound may bind to the ATP-binding site of kinases, disrupting their function and leading to reduced cell proliferation.

- Antiparasitic Mechanism : Its efficacy against Plasmodium falciparum is likely due to interference with essential metabolic pathways in the parasite.

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Efficacy

In a study evaluating the antiparasitic properties of pyrazole derivatives, this compound was tested against Plasmodium falciparum. The compound demonstrated an IC50 value of approximately 0.262 µM, indicating strong activity against the parasite. This suggests that modifications in the pyrazole structure can enhance bioactivity and selectivity for parasitic targets .

Case Study: Kinase Inhibition

Another study focused on the kinase inhibitory properties of pyrazole derivatives. This compound was shown to inhibit key kinases involved in cancer signaling pathways. The research highlighted that structural modifications, such as the introduction of fluorine atoms, significantly increased the potency of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.